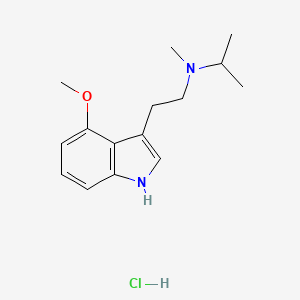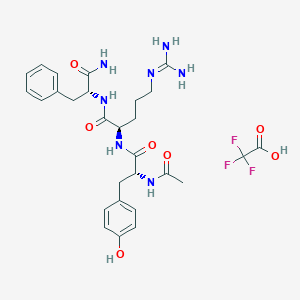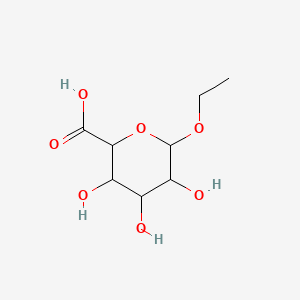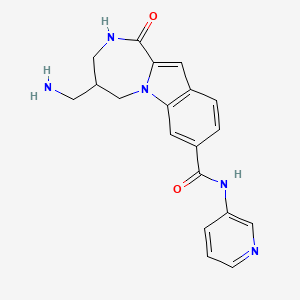
4-Methoxy MiPT Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy MiPT (hydrochloride) involves several steps, starting with the preparation of the indole core. The process typically includes the following steps:
Preparation of 4-methoxyindole: This can be achieved by methylation of 4-hydroxyindole using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the tryptamine backbone: The 4-methoxyindole is then reacted with an appropriate alkylating agent, such as 2-bromoethylamine, to form the intermediate compound.
N-methylation and N-isopropylation: The intermediate is further reacted with methyl iodide and isopropyl iodide to introduce the N-methyl and N-isopropyl groups, respectively.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-methoxy MiPT (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-methoxy MiPT (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxo derivatives of 4-methoxy MiPT.
Reduction: Reduced forms of 4-methoxy MiPT.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-methoxy MiPT (hydrochloride) is primarily used in scientific research due to its psychotomimetic properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of tryptamines.
Biology: Studied for its effects on serotonin receptors and its potential as a tool for understanding neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating mental health conditions such as depression and anxiety.
Industry: Utilized in the development of new psychoactive substances and forensic toxicology.
作用機序
The mechanism of action of 4-methoxy MiPT (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and modulation of neural activity. This interaction is responsible for its psychotomimetic effects, including altered perception, mood, and cognition.
類似化合物との比較
4-methoxy MiPT (hydrochloride) is similar to other tryptamines such as:
4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT): Known for its intense hallucinogenic effects and higher potency at serotonin receptors.
4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT): A prodrug of 4-HO-MiPT with similar effects but different pharmacokinetics.
4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT): Another methoxy-substituted tryptamine with distinct psychotomimetic properties.
The uniqueness of 4-methoxy MiPT (hydrochloride) lies in its specific substitution pattern and its balance of psychotomimetic effects with relatively mild visual disturbances compared to other tryptamines .
特性
分子式 |
C15H23ClN2O |
|---|---|
分子量 |
282.81 g/mol |
IUPAC名 |
N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11(2)17(3)9-8-12-10-16-13-6-5-7-14(18-4)15(12)13;/h5-7,10-11,16H,8-9H2,1-4H3;1H |
InChIキー |
RBUPTRDOKXYZMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride](/img/structure/B10818824.png)

![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B10818828.png)

![3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine](/img/structure/B10818852.png)
![9-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B10818856.png)
![N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818862.png)


![2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818893.png)
![3-[C-[3-(aminomethyl)phenyl]-N-phenylcarbonimidoyl]-5,6-dimethoxy-1H-indol-2-ol](/img/structure/B10818894.png)

